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Compound of Interest

Compound Name: Clethodim, (Z)-

CAS No.: 1210535-11-7

Cat. No.: B10861227

Get Quote

H,

C, NOESY/ROESY) Subject: Clethodim [Select 2,400 mg/L formulation or pure standard]

Introduction & Structural Dynamics
Clethodim is a cyclohexanedione oxime herbicide acting as an ACCase inhibitor. Its bioefficacy

and regulatory compliance depend heavily on its stereochemistry. The molecule exhibits two

distinct forms of isomerism that complicate NMR analysis:

Geometric Isomerism (

): Occurs at the oxime (

) bond.[1] The (

)-isomer is the thermodynamically stable and bioactive form. The (
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)-isomer is typically a photoproduct generated via UV exposure, often co-eluting with
degradation products.

Keto-Enol Tautomerism: The cyclohexanedione ring exists in equilibrium between keto and

enol forms.[2] This exchange is fast on the NMR timescale at room temperature in certain

solvents, leading to peak broadening or doubling, which can be mistaken for impurities.

The Stereochemical Challenge
Distinguishing (

)-clethodim from its (

)-counterpart requires analyzing the spatial relationship between the chloroallyloxy group and
the propyl side chain.

(

)-Clethodim: The chloroallyloxy group is cis to the propyl group (based on spatial proximity,
despite "Entgegen" CIP priority relative to the ring).

(

)-Clethodim: The chloroallyloxy group is trans to the propyl group (oriented toward the
cyclohexanedione ring).

Structural Dynamics Visualization
The following diagram illustrates the dynamic relationship between the bioactive (

)-isomer and the target (

)-isomer, including the environmental triggers for conversion.
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Figure 1: Isomerization and tautomerization pathways of Clethodim. Note that UV exposure is

the primary driver for Z-isomer formation.

Experimental Protocol
Sample Preparation
To characterize the (

)-isomer, one must often generate it in situ or isolate it rapidly, as it can revert to (

) or degrade.

Solvent Selection (Critical):

(Recommended): Favors the enol tautomer, resulting in sharper peaks and simplified
spectra.

: often stabilizes a mixture of tautomers, causing signal doubling that complicates

assignment. Avoid unless solubility is an issue.

Benzene-

: Useful for resolving overlapping allylic signals due to aromatic solvent-induced shifts
(ASIS).

Concentration: 10–15 mg in 0.6 mL solvent.
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Handling: Prepare samples in amber NMR tubes to prevent uncontrolled photoisomerization

during acquisition.

Acquisition Parameters[4]
Temperature: 298 K (Standard). If peaks are broad due to tautomeric exchange, cool to 253

K (

) to freeze the tautomeric equilibrium.

Relaxation Delay (

): Set to

(approx. 5–7 seconds) for accurate integration of the olefinic protons.

Pulse Sequences:

1D

: Quantitative parameters (for

ratio).

1D

: Proton-decoupled.

2D NOESY (Key Experiment): Mixing time (

) of 300–500 ms. This is the definitive method for stereochemical assignment.

Data Analysis & Characterization
Chemical Shift Diagnostics ( H NMR in )
The most diagnostic signals are the methylene protons adjacent to the oxime functionality.
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Moiety Proton Label

(

)-Clethodim

(ppm)

(

)-Clethodim

(ppm)

Trend

Chloroallyl 4.55 (d) 4.65 – 4.75 (d) Deshielded in

Propyl Chain 2.60 (t) 2.35 – 2.45 (t) Shielded in

Olefin 6.05 (dt) 6.15 (dt) Slight Downfield

Note: Chemical shifts are approximate and concentration/pH dependent. Relative shifts

between isomers are the reliable metric.

The Definitive Proof: NOE Correlation Strategy
Chemical shifts can be ambiguous due to solvent effects. Nuclear Overhauser Effect (NOE)

spectroscopy provides spatial proof.

Mechanism: NOE signals arise between protons that are spatially close (

).

(

)-Isomer Correlation: The chloroallyl

group is spatially close to the propyl

-methylene group. Expect a strong NOE cross-peak.

(

)-Isomer Correlation: The chloroallyl

group is oriented away from the propyl chain and toward the ring. Expect NOE with Ring
Protons (H-4/H-6) and ABSENCE of NOE with propyl

-methylene.
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Logical Workflow for Assignment
The following decision tree guides the analyst through the confirmation process.

Dissolve Sample 
(CDCl3, Amber Tube)

Acquire 1H NMR

Check -O-CH2- Region 
(4.5 - 4.8 ppm)

Peak Pattern?

Single Doublet 
(~4.55 ppm)

Pure E

Two Doublets 
(Major ~4.55, Minor ~4.70)

E/Z Mixture

Run 2D NOESY

Analyze Cross-peaks 
(-OCH2- vs Propyl)

Strong Cross-peak: 
(E)-Isomer Confirmed

Correlation Present

No Cross-peak / Ring NOE: 
(Z)-Isomer Confirmed

Correlation Absent
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Figure 2: Step-by-step NMR decision matrix for distinguishing Clethodim stereoisomers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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